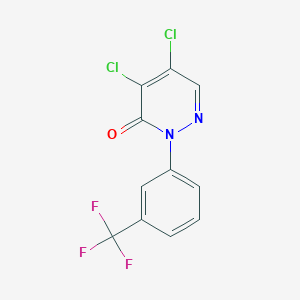
5-Methyl-2-prop-2-enyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-prop-2-enyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. The thiazole ring is a common structural motif in many biologically active molecules, making it an important compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-prop-2-enyl-1,3-thiazole typically involves the reaction of allyl bromide with 2-amino-5-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-prop-2-enyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
Aplicaciones Científicas De Investigación
5-Methyl-2-prop-2-enyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-prop-2-enyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The thiazole ring is known to interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole: Lacks the allyl group, making it less aromatic.
5-Methyl-1,3-thiazole: Similar structure but without the allyl group.
2-Allylthiazole: Similar but lacks the methyl group.
Uniqueness
5-Methyl-2-prop-2-enyl-1,3-thiazole is unique due to the presence of both allyl and methyl groups, which contribute to its distinctive aroma and potential biological activity. The combination of these functional groups enhances its reactivity and makes it a valuable compound in various applications.
Propiedades
Número CAS |
154776-22-4 |
|---|---|
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
5-methyl-2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3 |
Clave InChI |
GUCUZGSWVZBQNX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CC=C |
SMILES canónico |
CC1=CN=C(S1)CC=C |
Sinónimos |
Thiazole, 5-methyl-2-(2-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)




![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)





